Calcium sulfate dihydrate (CAS 10101-41-4), commonly known as gypsum, is the fully hydrated and thermodynamically stable monoclinic crystalline form of calcium sulfate at standard ambient conditions. In industrial and scientific procurement, it is primarily valued for its stable rheological behavior in aqueous suspensions, its precise endothermic dehydration profile, and its established biocompatibility [1]. Unlike its partially dehydrated counterparts, the dihydrate form does not undergo spontaneous setting or hardening when mixed with water, making it a reliable, volumetrically stable particulate filler, a predictable precursor for controlled calcination, and a baseline rapid-resorbing matrix for temporary in vivo scaffolding.
Substituting calcium sulfate dihydrate with its closest analogs—calcium sulfate hemihydrate (Plaster of Paris) or anhydrous calcium sulfate (anhydrite)—fundamentally alters process kinetics and formulation stability. Hemihydrate exhibits a significantly higher aqueous solubility than the dihydrate; upon contact with water, it rapidly creates a supersaturated solution that forcefully precipitates dihydrate crystals, causing uncontrolled exothermic setting, severe viscosity spikes, and volumetric expansion [1]. Conversely, anhydrite is highly unreactive and hydrates extremely slowly, failing to provide the necessary bound water for applications requiring thermal quenching or specific endothermic transitions[2]. For workflows requiring a chemically stable aqueous suspension or a precise thermal degradation trigger, only the exact dihydrate compound prevents unintended formulation hardening.
Calcium sulfate dihydrate contains two moles of bound crystallographic water, which it releases through a highly endothermic phase transition peaking between 135 °C and 150 °C [1]. This thermal quenching effect absorbs significant ambient heat while releasing water vapor. In contrast, calcium sulfate anhydrite contains no bound water and exhibits zero endothermic cooling capacity in this temperature range, while hemihydrate offers only a fraction of the water release [2].
| Evidence Dimension | Endothermic dehydration transition temperature and water release |
| Target Compound Data | Major endothermic peak at ~135–150 °C, releasing 1.5 to 2 moles of water |
| Comparator Or Baseline | Anhydrite (no endothermic water release); Hemihydrate (releases only 0.5 moles) |
| Quantified Difference | 100% greater thermal water-release capacity than hemihydrate; absolute qualitative difference over anhydrite |
| Conditions | Differential thermal analysis (DTA) and thermogravimetric analysis (TGA) under controlled heating |
Dictates the procurement of the dihydrate form for fire-resistant building materials and endothermic flame-retardant polymer additives where heat absorption is critical.
The dihydrate form maintains a low, stable equilibrium solubility in water (approximately 15.5 mmol/L at 20 °C) and does not undergo phase-driven hardening [1]. In stark contrast, calcium sulfate hemihydrate possesses a much higher transient solubility, rapidly dissolving to form a supersaturated solution that immediately forces the precipitation of interlocking dihydrate crystals[2]. This rapid precipitation causes immediate setting and expansion strains in the matrix.
| Evidence Dimension | Aqueous phase stability and setting behavior |
| Target Compound Data | Maintains a stable suspension without setting or expanding |
| Comparator Or Baseline | Hemihydrate (rapidly dissolves and precipitates, causing immediate physical setting and expansion strains) |
| Quantified Difference | Dihydrate provides indefinite working time in aqueous slurries, whereas hemihydrate sets within minutes |
| Conditions | Aqueous suspension at ambient temperature (20 °C) |
Essential for buyers formulating liquid suspensions, papermaking fillers, or wet-mix coatings where premature hardening would destroy the product.
In biomedical applications, calcium sulfate dihydrate acts as a rapidly degrading osteoconductive scaffold. Pure calcium sulfate matrices resorb completely within 4 to 6 weeks in contained osseous defects [1]. This is significantly faster than widely used alternatives like hydroxyapatite (HA) or calcium silicate-doped cements, which often remain largely intact (e.g., only 12% to 50% degraded) after 12 to 24 weeks [1].
| Evidence Dimension | Complete in vivo degradation time |
| Target Compound Data | Resorbs completely in 4–6 weeks |
| Comparator Or Baseline | Hydroxyapatite (HA) or calcium silicate composites (require >12–24 weeks for partial degradation) |
| Quantified Difference | Dihydrate degrades at least 3 to 4 times faster than HA-based benchmarks |
| Conditions | In vivo contained osseous defect models |
Makes dihydrate the strict material of choice for temporary antibiotic carriers or pediatric bone grafts where long-term implant persistence is clinically undesirable.
Directly leveraging its 135–150 °C endothermic dehydration peak, calcium sulfate dihydrate is procured as a functional, non-toxic flame retardant. Unlike anhydrite, the dihydrate absorbs thermal energy and releases water vapor during initial fire exposure, actively quenching flames and protecting underlying structural matrices [1].
Because it does not undergo the rapid dissolution and interlocking crystallization (setting) characteristic of the hemihydrate, the dihydrate is utilized as a stable, high-brightness filler in papermaking and liquid coating formulations. Its low, stable equilibrium solubility prevents the catastrophic viscosity spikes and equipment fouling associated with reactive calcium sulfate phases [2].
Based on its accelerated 4–6 week bioresorption profile compared to hydroxyapatite, calcium sulfate dihydrate is heavily utilized in orthopedics as a temporary space filler and localized antibiotic delivery vehicle. It completely vacates the defect site to make way for new bone tissue, avoiding the long-term foreign-body complications of slower-degrading ceramics [3].
Irritant